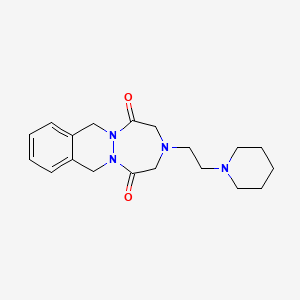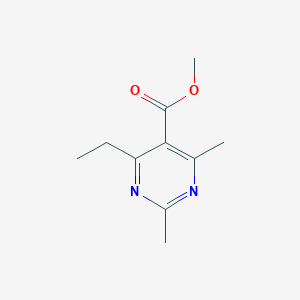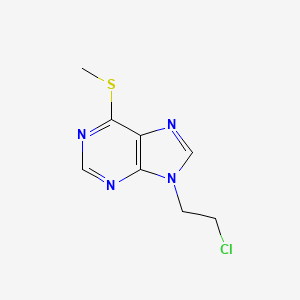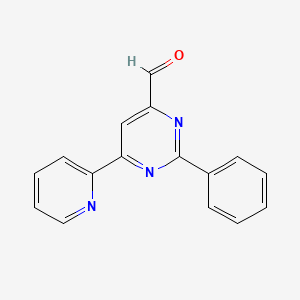
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde to form an intermediate, which is then cyclized with formamide to yield the desired pyrimidine derivative . Reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carboxylic acid.
Reduction: 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic and heterocyclic structures . These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine-4-carbaldehyde: Lacks the pyridinyl group, which may affect its binding affinity and specificity in biological systems.
6-(Pyridin-2-yl)pyrimidine-4-carbaldehyde: Lacks the phenyl group, which may influence its electronic properties and reactivity.
Uniqueness
2-Phenyl-6-(pyridin-2-yl)pyrimidine-4-carbaldehyde is unique due to the presence of both phenyl and pyridinyl groups, which can enhance its ability to interact with a variety of molecular targets and increase its versatility in synthetic applications .
Properties
CAS No. |
922726-32-7 |
|---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-6-pyridin-2-ylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-13-10-15(14-8-4-5-9-17-14)19-16(18-13)12-6-2-1-3-7-12/h1-11H |
InChI Key |
WDRHZGFWFFYGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



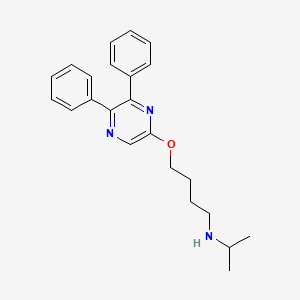
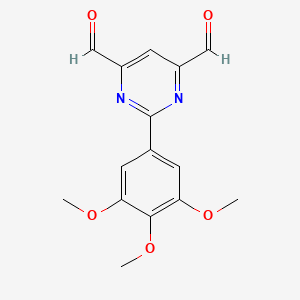
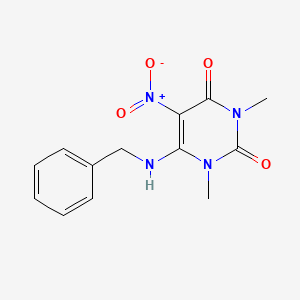
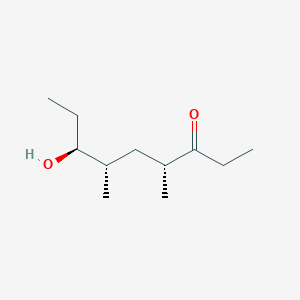
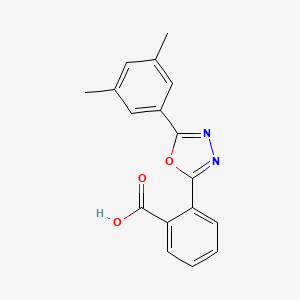
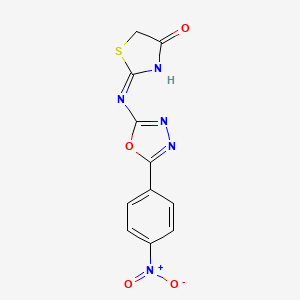
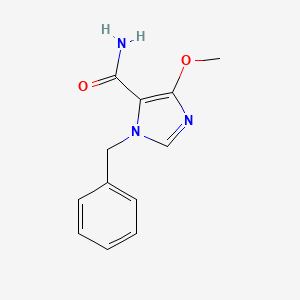
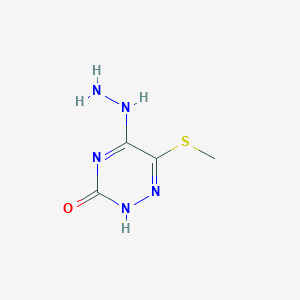
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)
